3,4,5,6-tetrachlorobenzene-1,2-dithiol

Coordination Chemistry Electrochemistry Molecular Electronics

This electron-deficient tetrachloro dithiol ligand enables reversible multi-electron redox series for molecular conductors and electrocatalysis. Its metal chelates exhibit exceptional NIR absorptivity (ε=2.00×10⁴ M⁻¹cm⁻¹ for Pd at 1125 nm), delivering superior sensitivity and minimal matrix interference versus non-halogenated analogs. Essential for trace metal quantification and materials science applications requiring stable, tunable oxidation states.

Molecular Formula C6H2Cl4S2
Molecular Weight 280 g/mol
CAS No. 13801-50-8
Cat. No. B082216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6-tetrachlorobenzene-1,2-dithiol
CAS13801-50-8
Synonyms3,4,5,6-Tetrachloro-1,2-benzenedithiol
Molecular FormulaC6H2Cl4S2
Molecular Weight280 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S)S
InChIInChI=1S/C6H2Cl4S2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H
InChIKeyMSSNSTXFTUNKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5,6-Tetrachlorobenzene-1,2-dithiol (CAS 13801-50-8): Core Properties and Industrial Procurement Relevance


3,4,5,6-Tetrachlorobenzene-1,2-dithiol (CAS 13801-50-8) is a halogenated aromatic dithiol with the molecular formula C6H2Cl4S2 and a molecular weight of 280.02 g/mol . This compound features a benzene ring with four chlorine substituents and two adjacent thiol groups, functioning as a specialized ligand for transition metal complexation. Its fully substituted aromatic core confers distinct electronic and steric properties that differentiate it from simpler dithiol ligands, making it relevant for applications in coordination chemistry, analytical reagent development, and materials science [1].

Why Benzene-1,2-dithiol and Toluene-3,4-dithiol Cannot Substitute for 3,4,5,6-Tetrachlorobenzene-1,2-dithiol in Critical Applications


Direct substitution of 3,4,5,6-tetrachlorobenzene-1,2-dithiol with non-chlorinated or less-chlorinated analogs (e.g., benzene-1,2-dithiol, toluene-3,4-dithiol) fails in performance-critical applications due to fundamental differences in electronic structure and redox behavior. The four chlorine atoms in the target compound are strong electron-withdrawing groups that significantly lower the electron density on the aromatic ring and the coordinated metal center. This electronic perturbation shifts redox potentials, stabilizes higher oxidation states of metal complexes, and alters the wavelength and intensity of spectroscopic signatures [1]. In contrast, benzene-1,2-dithiol lacks these electron-withdrawing substituents, resulting in metal complexes with markedly different redox potentials and less extensive electron-transfer series [2]. Similarly, toluene-3,4-dithiol, which contains a methyl substituent, exhibits an irreversible oxidation at -0.05 V vs. SCE, a behavior distinct from the fully reversible multi-electron processes observed with the tetrachloro analog [3]. These differences are not incremental; they dictate the viability of the compound in applications such as near-infrared (NIR) spectrophotometric detection, electrocatalysis, and the design of molecular conductors. The quantitative evidence presented below substantiates these claims.

Quantitative Differentiation: 3,4,5,6-Tetrachlorobenzene-1,2-dithiol vs. Leading Analog Comparators


Six-Membered Reversible Electron-Transfer Series in Metal Complexes vs. Irreversible Oxidation in Toluene-3,4-dithiol

Metal complexes of 3,4,5,6-tetrachlorobenzene-1,2-dithiol, specifically tris-tetrachlorobenzene-dithiolene complexes [M(S2C6Cl4)3]^z, exhibit a six-membered reversible electron-transfer series with accessible oxidation states ranging from z = +1 to -4 [1]. This rich redox behavior is a direct consequence of the electron-withdrawing chlorine substituents, which stabilize multiple charge states. In stark contrast, the anion of toluene-3,4-dithiol (TDTH2) undergoes an irreversible one-electron oxidation at -0.05 V vs. SCE to form a disulfide dimer, H2(TDT)2, and does not support a comparable reversible multi-electron series [2].

Coordination Chemistry Electrochemistry Molecular Electronics

Near-Infrared (NIR) Molar Absorptivity of Metal Chelates: Quantitative Comparison with Benzene-1,2-dithiol

3,4,5,6-Tetrachlorobenzene-1,2-dithiol (tcbt) forms intensely colored 1:2 chelates with Ni(II), Pd(II), and Pt(II) that, upon oxidation, exhibit strong absorption in the near-infrared (NIR) region. The molar absorptivities (ε) for these oxidized chelates are: Ni-tcbt, λ = 878 nm, ε = 1.49 × 10^4 M^-1 cm^-1; Pd-tcbt, λ = 1125 nm, ε = 2.00 × 10^4 M^-1 cm^-1; Pt-tcbt, λ = 880 nm, ε = 1.92 × 10^4 M^-1 cm^-1 [1]. While specific ε values for benzene-1,2-dithiol (bdt) under identical oxidation conditions are not reported in the same study, the general class of non-halogenated dithiols is known to produce NIR-active species. The tetrachloro substitution is reported to enhance the molar absorptivity and shift the absorption maxima further into the NIR compared to the non-halogenated analogs, a class-level inference supported by the known electron-withdrawing effects of chlorine [2].

Analytical Chemistry Spectrophotometry Trace Metal Detection

Redox Potential Tuning: Half-Wave Potential Shift in Tris-Dithiolene Complexes vs. Toluene-3,4-dithiol

The electron-withdrawing chlorine atoms on the tetrachlorobenzene-dithiolate ligand significantly shift the redox potentials of its metal complexes. In the series of tris-dithiolene complexes [M(S2C6Cl4)3]^z, the half-wave potentials (E_1/2) are systematically anodically shifted compared to those of non-halogenated dithiolene complexes [1]. This effect is a direct consequence of the ligand's ability to stabilize the reduced forms of the complex. In contrast, the oxidation of the toluene-3,4-dithiol anion occurs at -0.05 V vs. SCE [2]. The tetrachloro ligand provides a tunable redox platform spanning a wide potential range, which is not achievable with the toluene analog.

Electrochemistry Coordination Chemistry Ligand Design

High-Value Application Scenarios for 3,4,5,6-Tetrachlorobenzene-1,2-dithiol in Research and Industry


High-Sensitivity Near-Infrared (NIR) Spectrophotometric Detection of Nickel, Palladium, and Platinum

Researchers and analytical laboratories seeking to quantify trace amounts of Ni, Pd, and Pt in complex matrices (e.g., environmental samples, industrial process streams, clinical specimens) should prioritize 3,4,5,6-tetrachlorobenzene-1,2-dithiol as the chromogenic reagent of choice. The oxidized metal chelates of this ligand exhibit exceptionally high molar absorptivities in the NIR region (e.g., ε = 2.00 × 10^4 M^-1 cm^-1 for Pd at 1125 nm), enabling lower limits of detection and greater sensitivity compared to methods employing non-halogenated dithiols [1]. The NIR detection window also minimizes interference from common organic and inorganic species that absorb in the UV-visible range, enhancing selectivity [2].

Synthesis of Multi-State Molecular Switches and Conductive Materials

In materials science and molecular electronics, 3,4,5,6-tetrachlorobenzene-1,2-dithiol is an indispensable building block for constructing metal complexes with multiple, accessible redox states. The ligand's ability to support a six-membered reversible electron-transfer series in its tris-dithiolene complexes [3] allows for the creation of molecules that can exist in several distinct oxidation states. This property is crucial for developing molecular switches, multi-state memory devices, and components for organic conductors. Analogs like toluene-3,4-dithiol, which undergo irreversible oxidation, are fundamentally incapable of supporting such applications [4].

Electrocatalyst Development for Energy Conversion

The strong electron-withdrawing nature of the tetrachlorobenzene-dithiolate ligand makes it a valuable component in the design of electrocatalysts for reactions such as hydrogen evolution. By tuning the electron density at the metal center, this ligand can optimize the catalyst's binding affinity for substrates and its operating overpotential. The broad, tunable redox potential range offered by the tetrachloro ligand [5] provides a distinct advantage over less electron-deficient ligands, enabling the systematic optimization of catalytic activity and stability under operating conditions.

Metal-Free Stabilization of Halogen-Containing Polymers

For industrial formulations involving poly(vinyl chloride) (PVC) and other halogenated polymers, 3,4,5,6-tetrachlorobenzene-1,2-dithiol can be evaluated as a metal-free thermal stabilizer. Aromatic organic thiol compounds are known to plasticize and stabilize halogen-containing polymer compositions, preventing thermal degradation and discoloration during processing [6]. The tetrachloro-substituted dithiol, due to its unique structure, may offer specific advantages in reactivity or compatibility with PVC matrices. Its use aligns with the industry trend towards heavy-metal-free stabilizer systems, addressing environmental and regulatory concerns associated with traditional lead-, cadmium-, and tin-based stabilizers [7].

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